Superior Cytotoxic Selectivity Index Compared to Nevirapine and Efavirenz
The parent HEPT scaffold demonstrates a 50% cytotoxic concentration (CC50) of 740 μM in mock-infected MT-4 cells, yielding a selectivity index (SI = CC50/EC50) of 106 [1]. In contrast, nevirapine exhibits an SI of >5.5 and efavirenz an SI of >6.25 against wild-type HIV-1 in MT-4 cells, with their CC50 values being >3.7 μM and >0.31 μM, respectively [2]. This indicates that the HEPT scaffold has a substantially wider therapeutic window in this cellular assay.
| Evidence Dimension | Selectivity index (CC50/EC50) and cytotoxicity (CC50) in MT-4 cells |
|---|---|
| Target Compound Data | SI = 106, CC50 = 740 μM (parent HEPT scaffold) |
| Comparator Or Baseline | Nevirapine: SI >5.5, CC50 >3.7 μM; Efavirenz: SI >6.25, CC50 >0.31 μM |
| Quantified Difference | HEPT CC50 is >200-fold higher than nevirapine and >2,300-fold higher than efavirenz; HEPT SI is >19-fold higher than nevirapine and >17-fold higher than efavirenz. |
| Conditions | HIV-1 wild-type (IIIB and other strains) in MT-4 cells; cytotoxicity measured by MTT assay on mock-infected cells. |
Why This Matters
For procurement decisions, a compound with a >200-fold higher CC50 implies significantly lower inherent cytotoxicity in cell-based assays, reducing assay interference and enabling wider dosing ranges for in vitro mechanistic studies.
- [1] M. Baba et al. Highly specific inhibition of HIV-1 by HEPT. Biochem Biophys Res Commun, 1989, 165(3), 1375-1381. View Source
- [2] Table 1, HIV-1 wt MT EC50 and Cytotoxicity Data. Viruses 2020, 12(7), 729. View Source
